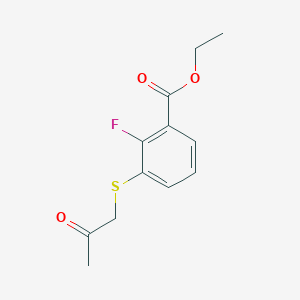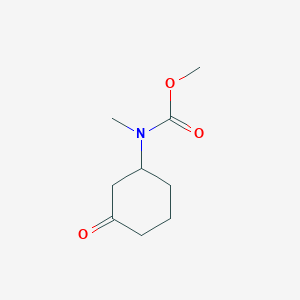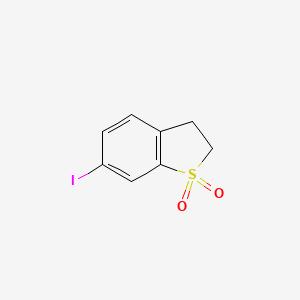![molecular formula C13H17ClN2O2 B8322403 [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate](/img/structure/B8322403.png)
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is a complex organic compound with a unique structure that includes a carbamate group, a chloro substituent, and a cyclopropylaminomethyl group attached to a benzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-cyclopropylaminomethyl-benzyl alcohol with methyl isocyanate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Carbamate: A simpler carbamate compound with similar functional groups.
Ethyl Carbamate: Another carbamate ester with different alkyl groups.
Carbamic Acid Derivatives: Various derivatives with different substituents on the carbamate group
Uniqueness
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17ClN2O2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-13(17)18-8-9-2-5-12(14)10(6-9)7-16-11-3-4-11/h2,5-6,11,16H,3-4,7-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
POJFIUGLSYVKCH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCC1=CC(=C(C=C1)Cl)CNC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Methoxy-N-{6-[2-(pyridin-2-yl)ethyl]-2H-1,3-benzodioxol-5-yl}benzamide](/img/structure/B8322420.png)




